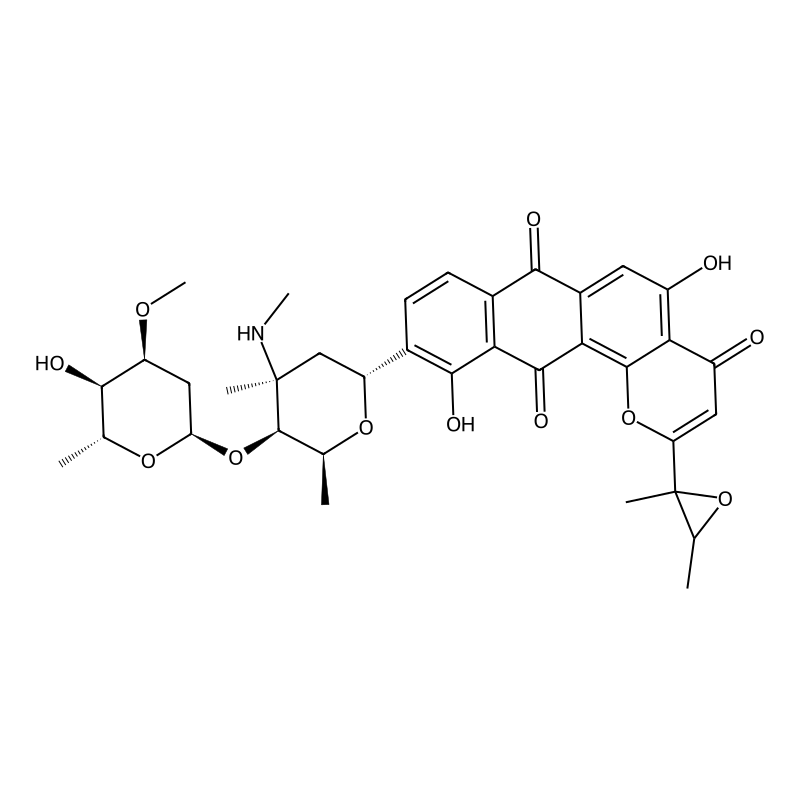

Altromycin H

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Altromycin H discovery and producing organism actinomycete AB 1246E-26

The Altromycin Family and Producing Organism

The altromycins are a group of novel antibiotics that are structurally related to the pluramycins and are derived from an anthraquinone backbone [1] [2] [3]. They are produced by an actinomycete strain designated AB 1246E-26, which was isolated from a soil sample in the South African bushveld [1].

The table below summarizes the core characteristics of the altromycin family:

| Attribute | Description |

|---|---|

| Producing Organism | Actinomycete strain AB 1246E-26 [1] |

| Source | South African bushveld soil [1] |

| Structural Class | Pluramycin-like; anthraquinone-derived [1] [3] |

| Core Structure | Tetracyclic 4H-anthra[1,2-b]pyrano-4,7,12-trione ring [2] [3] |

| Key Features | Central chromophore with two C-glycoside sugar moieties [2] [3] |

Chemical Structure and Key Features

Altromycins are part of the pluramycin antibiotic family and share their characteristic anthrapyranone scaffold [3]. The structure of altromycin B provides insight into the general features of this family:

- Central Chromophore: A planar anthraquinone-derived ring system that is crucial for biological activity [2].

- Sugar Moieties: Unlike some simpler pluramycins, altromycins have two sugar groups. A disaccharide (N,N-dimethylvancosamine and a deoxyaltrose) is attached at one position, and a neutral methyl ester sugar (6-deoxy-3-O-methylaltrose) is linked at another [2] [3].

- Epoxide Ring: An epoxide group at the C2 position is critical for its mechanism of action [2].

- Altromycin H: A chemical vendor site lists a molecular formula of C₃₆H₄₁NO₁₂ and a molecular weight of 679.71 g/mol for this compound, but no further biological or discovery data is provided [4].

Mechanism of Action: DNA Intercalation and Alkylation

Altromycins exert their potent biological effects through a unique "threading intercalation" mechanism that damages DNA [2] [3]. The following diagram illustrates this multi-step process:

This mechanism, involving initial non-covalent binding followed by a specific covalent reaction, is a key factor for the compound's selectivity and potent cytotoxicity [2] [3].

Biological Activity and Assay Data

Altromycins display a range of potent biological activities, as summarized in the table below:

| Biological Activity | Experimental Model | Result / Value | Citation |

|---|---|---|---|

| Antibacterial Activity | In vitro against Gram-positive bacteria | MICs of 0.2 to 3.12 μg/mL against Streptococci and Staphylococci | [1] |

| Cytotoxic Activity | In vitro against various cancer cell lines | Strong cytotoxicity | [2] |

| Antitumor Activity | In vivo against P388 leukemia, M5076 ovarian sarcoma, Lewis lung carcinoma, LS174T colon cancer | Active in tumor growth inhibition | [2] |

| Activity of Metal Complexes | In vitro against K562 erythroleukemic and GLC4 lung tumor cells (sensitive & resistant) | IC₅₀ values in the range of 0.08 - 0.6 μM; can overcome some multi-drug resistance | [2] |

Key Experimental Approaches

While full protocols are not provided, the search results describe several key methodologies used in altromycin research:

- Fermentation & Isolation: Altromycins are isolated from the fermentation broth of the producing actinomycete strain [1]. The specific medium and conditions are detailed in the original research.

- DNA Interaction Studies: The mechanism was elucidated using techniques like NMR spectroscopy with a specific 21-base-pair DNA oligomer and a self-complementary decamer, [d(GAAGTACTTC)]₂ [2].

- Metal Complexation: Complexes with Cu(II), Pd(II), and Pt(II) ions were prepared in a 1:1 molar ratio in a water/methanol solvent mixture at pH 7, and characterized by electronic absorption and circular dichroism spectra [2].

- Cytotoxicity Assays: The in vitro activity of altromycin B and its metal complexes was determined by measuring the IC₅₀ (50% cell growth inhibition concentration) in various human cancer cell lines [2].

A Guide for Further Research

The available information provides a strong foundation, but a comprehensive technical guide on this compound specifically would require deeper research. Here are some suggestions for next steps:

- Locate the Primary Literature: The most detailed information on the initial discovery and characterization of all altromycin variants (likely including this compound) is found in the primary journal articles. A thorough search for the papers cited in these results is a crucial next step [1] [2].

- Explore Biosynthetic Pathways: The search results mention that the anthraquinone core of pluramycins is likely synthesized from a polyketide pathway originating from acetyl-CoA and malonyl-CoA [3]. Investigating the specific gene cluster for altromycins would provide deeper insight.

- Investigate Analogues: Research on other pluramycins like kidamycin and hedamycin can offer valuable comparative data on structure-activity relationships, stability, and synthetic strategies [3].

References

- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy ... [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions of the anticancer antibiotic altromycin B with ... [sciencedirect.com]

- 3. Recent advances in pluramycins, biological activity, and ... [sciencedirect.com]

- 4. 160219-87-4 | this compound [a2bchem.com]

Altromycin H structure elucidation and chromophore ring

Structural Overview of Altromycin H

This compound is an anticancer antibiotic that belongs to a larger complex of compounds (Altromycins A-I) produced by an actinomycete culture. These compounds share a common planar chromophore ring but differ in their sugar substituents [1].

A critical structural distinction divides the Altromycin family into two groups: those with a C(5) altrose substituent (Altromycins A-G) and those without it (Altromycins H and I). This compound specifically consists of three main regions [1]:

- A central planar chromophore ring: This is common to all Altromycins.

- An epoxide ring at the C(2) position.

- A disaccharide at the C(10) position, composed of N,N-dimethyl-vancosamine and 2,6-di-deoxy-3-O-methylaltrose [1].

The absence of the C(5) altrose substituent in this compound is a key factor that influences its chemical and biological activity compared to other family members like Altromycin B [1].

Spectroscopic Characterization and Key Properties

Spectroscopic studies, particularly UV-Vis and Circular Dichroism (CD), have been crucial in elucidating the structure and behavior of this compound. The table below summarizes the core quantitative data derived from these experiments.

| Parameter | Description | Value / Observation |

|---|---|---|

| pKa Values [2] [3] | Dissociation constants of phenolic groups on the chromophore | pK₁ = 6.7 (C(5)OH) \ pK₂ = 11.8 (C(11)OH) |

| UV-Vis Bands (in methanol) [1] | π → π* transitions & their sensitivity to pH | • 427 nm (long-axis polarized) \ • 270 nm (short-axis, hydroxyanthraquinone) \ • 258 nm (short-axis, chromone moiety) |

| Molar Absorptivity [1] | Extinction coefficient at 427 nm | ε = 5,100 M⁻¹ cm⁻¹ |

| Copper(II) Interaction [2] [3] | Primary metal ion coordination site (at 4 < pH < 8) | Via C(4)=O and C(5)O⁻ groups of the chromophore |

| Formation Constant (K_f) [2] [3] | Stability constant for [Cu(AltroH)₂] complex at 25°C | (4.00 ± 0.9) × 10¹¹ M⁻² |

The following diagram illustrates the general experimental workflow employed in the spectroscopic characterization of this compound and its interaction with metal ions:

Experimental workflow for this compound characterization.

Interaction with Copper(II) Ions

The interaction between this compound and copper(II) ions is pH-dependent and proceeds in a stepwise manner, forming distinct complexes [2] [3]. The coordination at different pH levels is summarized below:

| pH Condition | Complex Formed | Coordination Site / Notes |

|---|---|---|

| pH < 4 | No interaction | No complexation detected [2] [3]. |

| 4 < pH < 8 | [Cu(AltroH)₂] | C(4)=O and C(5)O⁻ groups of the chromophore ring [2] [3]. |

| Alkaline Solution | [Cu(OH)(AltroH)]₂ | Hydroxo-bridged complex; proposed as the unique species [2] [3]. |

This complexation behavior highlights the role of the chromophore's ionizable phenolic groups in metal binding. The following diagram outlines the key stages and findings from the copper(II) interaction study:

Pathway of Cu(II) ion interaction with this compound at different pH levels.

Biological Activity and Research Context

Altromycins exhibit highly potent cytotoxic activity against a variety of tumor cell lines, including A549 Human Lung, HCT-8 Human colon, and P388 Leukemia, despite showing only weak antibacterial activity [1]. The structural features, particularly the chromophore ring and its substituents, are directly responsible for these biological activities [1].

Research on other Altromycins, such as Altromycin B, suggests that their mechanism of action involves interaction with DNA via intercalation and covalent modification [1]. The study of metal complexes, like those with Cu(II), is an approach to potentially improve the biological and chemical properties of these anticancer agents [1].

References

Altromycin H spectroscopic properties UV-Vis and circular dichroism

Spectroscopic Data and Metal Interaction

The following table summarizes the key spectroscopic properties of Altromycin H and its interaction with copper(II) ions, as determined by UV-Vis and Circular Dichroism (CD) spectroscopy [1] [2].

| Property / Parameter | Value / Description |

|---|

| Dissociation Constants (pKa) | pK1 = 6.7 (C5 phenolic group) pK2 = 11.8 (C11 phenolic group) | | Copper(II) Complex at pH 4-8 | Predominant species: [Cu(AltroH)2] Coordination sites: C(4)=O and C(5)O- groups of the chromophore Formation constant (Kf): 4.00 ± 0.9 × 1011 M-2 | | Copper(II) Complex at Alkaline pH | Predominant species: hydroxo-bridged dimer [Cu(OH)(AltroH)]2 | | Interaction at pH < 4 | No coordination between this compound and Cu(II) ions detected |

The interaction between this compound and copper ions is highly dependent on the pH of the solution, leading to the formation of different complex species. The diagram below illustrates this stepwise complex formation.

Experimental Methodology Overview

The 2004 study used a multi-spectroscopic approach to characterize this compound [1] [2]. Here are the key methodological aspects:

- Techniques Used: The primary techniques were Electronic Absorption (UV-Vis) spectroscopy and Circular Dichroism (CD) spectroscopy. For investigating metal interactions, Electron Paramagnetic Resonance (EPR) spectroscopy was also employed [1] [2].

- Sample Conditions: The experiments were conducted at a controlled temperature of 25°C. The study involved preparing solutions of this compound at different pH levels to observe the dissociation of phenolic groups and the pH-dependent complex formation with copper ions [1] [2].

- Data Interpretation: The complete assignment of UV-Vis and CD bands was proposed. The formation constants for the metal complexes were determined by analyzing the spectroscopic titration data [1] [2].

Key Insights and Further Research

- Biological Activity Context: Altromycins are anticancer antibiotics that exert their effect by intercalating into DNA and covalently alkylating the N(7) position of guanine bases [3] [4]. This dual mechanism is often referred to as a "threading intercalation" [3].

- Comparison with Related Compounds: The formation of metal complexes is a strategy explored to potentially modify the properties of anticancer antibiotics. For instance, complexes of the related Altromycin B with Pt(II) and Pd(II) have also been studied and shown to interact with DNA, sometimes causing cross-linking in addition to the drug's typical effects [5].

The available data provides a solid foundation on the core spectroscopic behavior of this compound. For complete experimental details, you may need to consult the original 2004 publication in the Journal of Inorganic Biochemistry [1].

References

- 1. studies on the anticancer antibiotic Spectroscopic and... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Spectroscopic studies on the anticancer antibiotic Altromycin ... [academia.edu]

- 3. Interactions of the anticancer antibiotic altromycin B with ... [sciencedirect.com]

- 4. Synthesis of the Aglycones of Altromycins and Kidamycin ... [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the interaction of altromycin B and its platinum(II ... [pubmed.ncbi.nlm.nih.gov]

Altromycin H dissociation constants pKa phenolic groups

pKa Values and Copper Complexation of Altromycin H

The table below summarizes the key spectroscopic and thermodynamic parameters for this compound:

| Parameter | Value | Experimental Conditions |

|---|---|---|

| C(5) Phenolic Group pK₁ | 6.7 | 25°C, 50:50 (v/v) H₂O/MeOH [1] |

| C(11) Phenolic Group pK₂ | 11.8 | 25°C, 50:50 (v/v) H₂O/MeOH [1] |

| Cu(II) Complex at 4 < pH < 8 | [Cu(AltroH)₂] | Coordination via C(4)=O and C(5)O⁻ groups [1] [2] |

| Formation Constant (Kf) | (4.00 ± 0.9) × 10¹¹ M⁻² | For [Cu(AltroH)₂] at 25°C [1] |

| Cu(II) Complex at pH > 8 | [Cu(OH)(AltroH)]₂ | Hydroxo-bridged dimeric complex [1] [2] |

The interaction with Cu(II) ions is pH-dependent [1]:

- pH < 4: No significant interaction occurs.

- 4 < pH < 8: A 1:2 metal-to-ligand complex,

[Cu(AltroH)₂], forms. Copper coordinates through the carbonyl oxygen at C(4) and the deprotonated phenolate oxygen at C(5) of the chromophore ring [1] [2]. - pH > 8 (Alkaline solution): The major species is a hydroxo-bridged dimeric complex,

[Cu(OH)(AltroH)]₂[1] [2].

The following diagram illustrates this pH-dependent complexation pathway:

The diagram shows the stepwise, pH-dependent formation of Copper-Altromycin H complexes.

Detailed Experimental Protocol

The following methodology is adapted from the original research [1] [3].

Materials

- This compound: Determine concentration spectrophotometrically using a molar absorptivity (ε) of 5,100 M⁻¹ cm⁻¹ at 427 nm in methanol [1].

- Solvent System: Use a mixture of H₂O/CH₃OH (50:50 v/v) for all experiments [1] [3].

- Copper Source: Use Cu(ClO₄)₂·H₂O. Determine the concentration of Cu(II) solutions by complexometric titration with EDTA [1].

- Buffer: Use a universal buffer (e.g., H₂SO₄/NaOH/H₃BO₃/CH₃COOH) to adjust and maintain pH [3].

Methods

Spectroscopic Titration for pKa Determination

- Procedure: Prepare a solution of this compound (~10⁻⁵ M) and record UV-Vis and Circular Dichroism (CD) spectra across a wide pH range (e.g., pH 3 to 12). Monitor changes at specific wavelengths, such as the band at ~500 nm [1] [3].

- Data Analysis: Plot the absorbance or CD intensity versus pH. Analyze the resulting sigmoidal curves to determine the pKa values of the phenolic groups. The study estimated pK₁ and pK₂ from these spectral changes [1].

Studying Cu(II) Interaction

- Procedure: Prepare solutions with a fixed concentration of this compound and varying concentrations of Cu(II) ions at different, buffered pH levels. Record UV-Vis, CD, and Electron Paramagnetic Resonance (EPR) spectra for each sample [1].

- Data Analysis:

- Use UV-Vis and CD spectroscopy to identify the stoichiometry and formation constants of the complexes. The presence of isosbestic points in titration spectra indicates an equilibrium between two species [1].

- Use EPR spectroscopy to deduce the coordination geometry around the Cu(II) ion and the types of atoms involved in binding (e.g., nitrogen or oxygen) [1].

Key Structural and Experimental Insights

- Structural Influence on Acidity: The difference in pKa values between the C(5) and C(11) phenolic groups is significant. The C(5) phenol is more acidic due to its proximity to the electron-withdrawing carbonyl group at C(4), which stabilizes the phenolate anion [1].

- Influence of the C(5) Sugar: this compound lacks a sugar moiety at the C(5) position, unlike Altromycin B. This structural difference directly influences its metal-binding mode, as the C(5) site is available for direct coordination to copper, contrasting with the behavior of Altromycin B [1] [3].

- Validation with Control: The research established that no copper-Altromycin H interactions were detected at pH < 4, serving as an important negative control [1].

References

Altromycin H pluramycin-like antibiotic classification

Altromycin H Technical Profile

Chemical Classification and Structure this compound belongs to the pluramycin family of antibiotics, which are characterized by a common, planar 4H-anthra[1,2-b]pyran-4,7,12-trione chromophore ring system [1] [2]. Structurally, it consists of three main regions [3]:

- A central, planar chromophore ring (common to all pluramycins).

- An epoxide ring at the C(2) position.

- A disaccharide at C(10), composed of N,N-dimethyl-vancosamine and 2,6-dideoxy-3-O-methylaltrose.

A key feature distinguishing this compound from other family members like Altromycin B is the absence of a neutral methyl ester 6-deoxy-3-O-methylaltrose sugar moiety at the C(5) position [3]. This structural difference influences its chemical reactivity and biological activity.

Mechanism of Action and DNA Interaction Altromycins exert cytotoxic activity through a direct interaction with DNA. Studies on the closely related Altromycin B have elucidated a dual mechanism [2]:

- Intercalation: The planar chromophore ring of the drug inserts itself between the base pairs of the DNA double helix.

- Covalent Alkylation: The epoxide ring opens and undergoes a nucleophilic attack, leading to alkylation of the N(7) position of guanine residues.

This "threading" mechanism is steered by the sugar moieties, which occupy both the major and minor grooves of DNA, resulting in a preference for alkylation at specific DNA sequences [2]. The following diagram illustrates this process.

This compound DNA interaction involves recognition, intercalation, and covalent guanine alkylation [2].

Interaction with Copper(II) Ions

The interaction between this compound and copper(II) ions has been characterized spectroscopically, revealing key aspects of its metal-chelating behavior [3].

Stoichiometry and Binding Sites Spectroscopic data (UV-Vis, CD, EPR) indicate that this compound forms a 1:1 complex with Cu(II). The primary binding site involves the deprotonated phenolic oxygen at C(11) and the carbonyl oxygen at C(12) of the chromophore ring, forming a six-membered chelate ring [3]. The proposed coordination environment is square planar. The absence of the C(5) altrose substituent in this compound, compared to Altromycin B, influences the protonation state of the chromophore and its subsequent coordination geometry with copper [3].

Experimental Protocol: Cu(II) Complexation The following methodology is adapted from the spectroscopic study of this compound and Cu(II) [3].

- Materials: this compound, Copper(II) perchlorate hydrate (Cu(ClO4)2·H2O), Methanol (HPLC grade), Water (Milli-Q quality), Buffer solutions (e.g., HEPES, MES) for pH control.

- Instrumentation: UV-Vis Spectrophotometer, Circular Dichroism (CD) Spectropolarimeter, Electron Paramagnetic Resonance (EPR) Spectrometer, pH Meter.

- Procedure:

- Prepare a solution of this compound (e.g., ~10⁻⁴ M) in a 50:50 (v/v) mixture of H2O/CH3OH.

- Prepare a stock solution of Cu(ClO4)2 in the same solvent mixture. Determine the exact concentration by complexometric titration with EDTA.

- Titrate the this compound solution with aliquots of the Cu(II) stock solution. After each addition, record the UV-Vis and CD spectra.

- For EPR studies, mix this compound and Cu(II) at the determined 1:1 ratio in the same solvent at room temperature and freeze the sample in liquid nitrogen for measurement.

- To determine acid dissociation constants (pKa), measure UV-Vis and CD spectra of this compound alone over a range of pH values (e.g., 3 to 12).

Spectroscopic and Physicochemical Data

| Parameter | Value / Observation for this compound | Experimental Conditions |

|---|---|---|

| pKa₁ (C(11)-OH) | 8.15 | Solvent: 50:50 H₂O/MeOH [3] |

| pKa₂ (C(5)-OH) | 10.15 | Solvent: 50:50 H₂O/MeOH [3] |

| Cu(II) Binding Stoichiometry | 1:1 (Metal:Ligand) | Determined by UV-Vis titration [3] |

| Primary Cu(II) Binding Site | C(11) dep. phenolic O⁻ & C(12) carbonyl O | Deduced from pKa shifts & EPR data [3] |

| Molar Absorptivity (ε) | 5100 M⁻¹ cm⁻¹ (at 427 nm, MeOH) | Used for concentration determination [3] |

Biological Activity and Research Context

Altromycins, including this compound, demonstrate potent biological activity.

- Anticancer Activity: Altromycins exhibit highly potent cytotoxic activity in vitro against a variety of human tumor cell lines, including A549 Human Lung, HCT-8 Human Colon, and P388 Leukemia [3]. In vivo, they are active against several models, including systemic P388 Leukemia and human LS174T colon tumor [3] [2].

- Antibacterial Activity: The pluramycin class shows antimicrobial properties, though Altromycins themselves are noted for weak antibacterial activity compared to their potent cytotoxic effects [1] [3].

- Handling Considerations: Pluramycin antibiotics are known for their chemical instability and photolability, making careful handling essential [1]. This property is also exploited in the formation of photoactivated derivatives with retained cytotoxicity, as seen in other pluramycins like photorubiflavins and photokidamycin [4].

Conclusion and Research Implications

This compound is a structurally complex pluramycin antibiotic whose potent anticancer activity stems from a DNA-directed alkylation mechanism. Its ability to form a specific 1:1 complex with Cu(II) ions through its chromophore system highlights a potential pathway for modulating its chemical behavior. The structural differences in its sugar moiety, particularly the absence of the C(5) altrose, significantly influence its acid-base properties and metal coordination compared to other family members like Altromycin B [3]. This detailed understanding of its mechanism and physicochemical interactions provides a foundation for further research aimed at optimizing pluramycin-based anticancer agents.

References

- 1. The Antibiotics of the Pluramycin Group (4 H-Anthra...) | SpringerLink [link.springer.com]

- 2. Interactions of the anticancer antibiotic altromycin B with ... [sciencedirect.com]

- 3. Spectroscopic studies on the anticancer antibiotic ... [sciencedirect.com]

- 4. Rubiflavin G, photorubiflavin G, and photorubiflavin E: Novel... [nature.com]

anthraquinone-derived antibiotics Altromycin H

Chemical and Spectroscopic Properties

Altromycin H is a member of the altromycin complex, a group of antibiotics produced by an actinomycete strain. Its structure consists of a central planar chromophore ring, an epoxide ring at C(2), and a disaccharide at C(10) [1]. A key distinguishing feature from other altromycins like Altromycin B is the absence of a C(5) altrose substituent [1].

The table below summarizes key spectroscopic and dissociation constants:

| Property | Value / Description | Experimental Conditions |

|---|---|---|

| Molar Absorptivity (ε) | 5100 M⁻¹ cm⁻¹ at 427 nm [1] | Solvent: 50:50 (v/v) H₂O/CH₃OH |

| pKa Values | pK₁ = 6.8 ± 0.1; pK₂ = 9.8 ± 0.1 [1] | Assigned to phenolic groups at C(11) and C(5) on the chromophore. |

| Cu(II) Complex Stoichiometry | 1:1 (Metal:Ligand) [1] | Formed in a water/methanol mixture. Coordination involves carbonyl oxygens. |

Experimental Protocols

Spectroscopic Characterization and pKa Determination [1]

This protocol outlines how to determine the dissociation constants (pKa) of this compound using UV-Vis and Circular Dichroism (CD) spectroscopy.

- Materials: this compound standard, Methanol (HPLC-grade), Perchloric acid, Sodium hydroxide, Ultrapure water, Nitrogen gas.

- Equipment: UV-Vis Spectrophotometer, Circular Dichroism Spectropolarometer, pH meter.

- Procedure:

- Prepare an this compound stock solution in methanol and then dilute it to the desired working concentration in a 50:50 (v/v) mixture of H₂O/CH₃OH.

- Record the initial UV-Vis and CD spectra of the solution.

- Titrate the solution by adding small, measured volumes of a standard NaOH solution (e.g., 0.1 M).

- After each addition, measure the pH of the solution and immediately record the UV-Vis and CD spectra.

- Flush the solution with nitrogen gas to prevent oxidation of the ligand at high pH.

- Repeat the titration in the opposite direction using a standard HClO₄ solution.

- Data Analysis: Plot the observed absorbance or CD value at a specific wavelength (e.g., 490 nm) against the pH of the solution. The pKa values are determined from the inflection points of the resulting sigmoidal curve.

Investigation of Metal Complexation [1]

This protocol describes studying the interaction between this compound and copper(II) ions.

- Materials: this compound standard, Cu(ClO₄)₂·H₂O, Methanol, Ultrapure water.

- Equipment: UV-Vis Spectrophotometer, EPR Spectrometer.

- Procedure:

- Prepare a solution of this compound in a 50:50 H₂O/CH₃OH mixture.

- Prepare a standard solution of Cu(ClO₄)₂ in the same solvent mixture.

- Record the UV-Vis spectrum of the this compound solution alone.

- Add increasing amounts of the Cu(II) solution to the this compound solution and record the UV-Vis spectrum after each addition. Observe the changes in the absorption bands.

- For EPR studies, mix this compound and Cu(II) at the determined 1:1 molar ratio in the solvent mixture. Record the EPR spectrum at liquid nitrogen temperature (77 K).

- Data Analysis: Use the changes in the UV-Vis spectra (e.g., shifts in absorption maxima) and the parameters from the EPR spectrum (g||, A||, g⊥) to confirm complex formation and deduce the coordination geometry.

Research Workflow Visualization

The diagram below summarizes the experimental pathway for the spectroscopic characterization of this compound and its interaction with metal ions, as detailed in the protocols.

Research Context and Future Directions

- Bioactivity Profile: Altromycins exhibit highly potent cytotoxic activity against various tumor cell lines but only weak antibacterial activity, primarily against Gram-positive bacteria [1].

- Mechanism of Action (Related Compound): Studies on Altromycin B suggest that altromycins act by binding to DNA through intercalation and covalent modification [1]. The specific mechanism for this compound may differ due to its distinct sugar moiety.

- Current Research Gaps: Publicly available data on this compound is limited. Future research could focus on:

- Mode of Action: Detailed studies on its specific molecular targets and mechanism of action.

- Structure-Activity Relationships (SAR): Systematic modification of its structure to improve potency and solubility.

- Semisynthesis: Using the natural product as a scaffold to generate new derivatives with enhanced bioactivity.

References

Altromycin H initial isolation from South African bushveld soil

Initial Discovery of the Altromycins

The altromycins, including Altromycin H, were first reported in 1990. They were discovered from an actinomycete strain isolated from a soil sample in South Africa [1].

The table below summarizes the key information from this initial discovery:

| Aspect | Description |

|---|---|

| Producing Organism | Actinomycete strain AB 1246E-26 [2] [1] |

| Geographical Source | South African bushveld soil [2] [1] |

| Antibacterial Activity (MIC range) | Gram-positive bacteria: 0.2 to 3.12 μg/ml against Streptococci and Staphylococci [2] |

| Cytotoxic Activity | Active against various cancer cell lines: cervical cancer (HeLa), human lung cancer (A549), colon tumour (HCT-8), murine leukemia (P388), and ovarian sarcoma (M5076) [1] |

Experimental Workflow for Isolation and Characterization

The following diagram outlines the general workflow for the discovery and initial characterization of the altromycins, as inferred from the available literature [2] [1].

Altromycin discovery workflow from soil sampling to characterization.

- Sample Collection & Strain Isolation: The process began with the collection of a soil sample from the South African bushveld. The producing organism, an actinomycete designated strain AB 1246E-26, was isolated from this sample [2] [1]. The original publication classified it as an actinomycete, with preliminary characterization narrowing it down to Nocardia or the related (now defunct) genus Micropolyspora [1].

- Fermentation & Extraction: The isolated strain was grown in a fermentation broth to produce the secondary metabolites. The antibacterial compounds were then extracted from the whole fermentation broth using organic solvents [1].

- Bioactivity-Guided Isolation: The extract was purified using bioactivity-guided fractionation. This means that each fraction obtained during purification was tested for its antibacterial activity, and only the active fractions were selected for further separation, leading to the isolation of the altromycin complex [1].

- Structural Characterization: The altromycins were identified as novel anthraquinone-derived antibiotics structurally related to the pluramycin family. This compound is one of at least nine closely related analogues (Altromycins A-I) that were isolated [1] [3].

Finding More Detailed Information

The search results indicate that a comprehensive, step-by-step technical guide for this compound isolation is not publicly available. To acquire more detailed experimental protocols, you may need to pursue the following avenues:

- Access the Original Paper: The most detailed methodology will be in the primary research article: J Antibiot (Tokyo). 1990 Mar;43(3):223-8. You can obtain it using the PMID 2324007 or DOI 10.7164/antibiotics.43.223 [2].

- Explore Synthetic Studies: Subsequent research has focused on the chemical synthesis of the altromycin core structure (aglycone) [3] [4]. These papers offer deep technical detail on creating the molecule in the lab, which may provide valuable insights, though they do not cover the initial fermentation and isolation from the natural producer.

- Review Broader Context: A 2024 review on South African actinobacteria confirms that the altromycins are recognized as structurally novel metabolites from this region but does not add new isolation details [1].

References

- 1. A treasure trove of novel bioactive metabolites for drug ... [scielo.org.za]

- 2. , novel pluramycin-like antibiotics. I. Taxonomy of the... Altromycins [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of the Aglycones of Altromycins and Kidamycin ... [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of DNA-Alkylating Antitumor Natural Products [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Investigating Altromycin H Interaction with Copper II Ions

Introduction and Biological Context

Altromycin H belongs to the family of antitumor antibiotics that exhibit significant therapeutic potential in oncology research. These compounds function through multiple mechanisms, primarily involving DNA binding and cleavage, leading to cytotoxic effects in cancer cells. The structural complexity of this compound includes several functional groups that facilitate its biological activity, notably phenolic groups at the C(5) and C(11) positions that can undergo deprotonation at physiological pH values. Understanding the metal ion interactions of such antibiotics provides crucial insights for drug development strategies, particularly because metal ions play indispensable roles in numerous biological processes and are involved in approximately one-third of the human proteome according to recent estimates [1].

The interaction between this compound and copper ions (Cu(II)) is of particular interest in pharmaceutical sciences for several reasons. Copper is an essential trace element in the human body, functioning as a co-factor for many enzymes and participating in crucial physiological processes including energy metabolism, antioxidation, and iron metabolism [2]. However, copper dysregulation has been observed in various cancer types, with studies showing significantly elevated copper levels in tumor tissues and serum of patients with breast, lung, prostate, and other cancers [3]. This phenomenon has led researchers to investigate copper homeostasis as a potential target for anticancer therapies.

The table below summarizes the key structural and interaction characteristics of this compound:

Table 1: Fundamental Properties of this compound and Copper Interaction

| Property Category | Specific Parameter | Value/Description |

|---|---|---|

| Acidic Properties | C(5) phenolic group pKa | 6.7 (at 25°C) |

| C(11) phenolic group pKa | 11.8 (at 25°C) | |

| Copper Binding | Primary coordination sites | C(4)=O and C(5)OH groups of chromophore |

| pH-dependent behavior | No interaction at pH < 4; Complex formation at 4 < pH < 8 | |

| Complex Formation | Predominant species (pH 4-8) | [Cu(AltroH)₂] |

| Formation constant (Kf) | 4.00 ± 0.9 × 10¹¹ M⁻² at 25°C | |

| Alkaline solution complex | Hydroxo-bridged [Cu(OH)(AltroH)]₂ |

Recent research has unveiled a novel copper-dependent regulatory cell death mechanism termed "cuproptosis" [3]. This distinct form of cell death occurs through copper binding to acylated proteins in the tricarboxylic acid (TCA) cycle of mitochondrial respiration, resulting in protein aggregation and subsequent proteotoxic stress. The discovery of cuproptosis has generated significant interest in developing copper-mediated approaches for cancer treatment, making the study of copper-compound interactions increasingly relevant for oncology drug development.

Experimental Studies on this compound-Copper Interactions

Spectroscopic Investigations

The interaction between this compound and copper(II) ions has been comprehensively characterized using multiple spectroscopic techniques, revealing a pH-dependent complexation process with distinct coordination environments across different pH ranges. The initial studies employed electronic absorption (UV-Vis) spectroscopy and circular dichroism (CD) spectroscopy to probe the structural changes of this compound upon copper binding [4] [5]. These techniques allowed researchers to determine the dissociation constants of the phenolic groups and propose complete assignments of the CD and UV-Vis bands, providing fundamental information about the electronic transitions and chiral properties of the molecule.

Electron Paramagnetic Resonance (EPR) spectroscopy provided crucial insights into the coordination geometry and electronic environment of the copper center in the complexes. EPR is particularly valuable for studying Cu(II) complexes because Cu(II) has a d⁹ electron configuration and is inherently paramagnetic, yielding characteristic spectra that reflect the ligand field environment. The EPR parameters, including g-values and hyperfine coupling constants, helped verify the proposed binding motifs and revealed changes in coordination sphere symmetry across different pH conditions [4].

The research demonstrated a stepwise complex formation that is highly dependent on pH. At acidic conditions (pH < 4), no significant copper-altromycin H interactions were detected, suggesting protonation of potential binding sites prevents coordination. In the physiologically relevant pH range (4 < pH < 8), the Cu(II) ions coordinate to this compound primarily through the C(4)=O carbonyl oxygen and the C(5)-OH phenolic group of the chromophore ring, forming a bis-complex with one copper ion coordinated to two this compound molecules [4] [5]. The formation constant for this complex was determined to be 4.00 ± 0.9 × 10¹¹ M⁻² at 25°C, indicating relatively strong binding under these conditions.

Table 2: Experimentally Determined Parameters for Copper-Altromycin H Interaction

| Experimental Technique | Key Measurable Parameters | Instrumentation/Settings | Primary Information Obtained |

|---|---|---|---|

| UV-Vis Spectroscopy | Absorbance maxima, Molar absorptivity, Dissociation constants | Spectrophotometer with temperature control, Cuvettes with 1 cm path length | Electronic transitions, Ligand dissociation constants (pKa = 6.7, 11.8) |

| Circular Dichroism (CD) | CD band intensity, Ellipticity, Optical activity | CD spectropolarimeter, Nitrogen purging, Thermostatted cell holder | Chirality and conformational changes, Stereochemistry of binding |

| EPR Spectroscopy | g-values, Hyperfine coupling constants, Line shapes | X-band EPR spectrometer (~9.5 GHz), Liquid nitrogen cryostat (77 K) | Copper coordination geometry, Oxidation state, Ligand field symmetry |

| Potentiometric Titration | Formation constants, Proton release | pH meter with combination electrode, Titration vessel with inert atmosphere | Complex stoichiometry, Binding affinity (Kf = 4.00 ± 0.9 × 10¹¹ M⁻²) |

In alkaline solutions (pH > 8), the coordination mode changes significantly, with the formation of a hydroxo-bridged complex [4]. In this species, the copper ions are proposed to be connected by hydroxide bridges, creating a dimeric structure with different spectroscopic signatures compared to the complex formed at neutral pH. This pH-dependent behavior is crucial for understanding how this compound might interact with copper ions in different cellular compartments with varying pH environments.

Modern Computational Approaches for Metal Ion Binding Prediction

Recent advances in computational methods have revolutionized the prediction of metal ion binding sites in biomolecules, offering powerful tools that complement experimental approaches. Structure-based prediction algorithms have demonstrated remarkable accuracy in identifying potential metal coordination sites, with some methods achieving predictions within 0.70 ± 0.64 Å of experimental locations [6]. These computational tools are particularly valuable for studying metalloprotein interactions because they can provide insights that are difficult to obtain experimentally and can significantly accelerate the initial stages of drug discovery.

The GPred method represents a novel structure-based approach that transforms protein 3D structures into point cloud representations and utilizes geometry-aware graph neural networks to learn local structural properties under specific ligand-binding supervision [7]. This method has shown significant improvements in prediction accuracy for essential metal ions including Zn²⁺, Ca²⁺, Mg²⁺, Mn²⁺, and Fe²⁺, with greater than 19.62% to 40.69% improvement in the area under the precision-recall curve compared to existing state-of-the-art tools. The method has also been successfully adapted through transfer learning to predict binding sites for heavy metal ions such as cadmium (Cd²⁺) and mercury (Hg²⁺) [7].

Another innovative approach, Metal3D, employs 3D convolutional neural networks to predict metal ion locations with high accuracy [6]. This deep learning framework, trained on high-resolution crystal structures containing zinc sites, predicts a per-residue metal density that can be averaged to yield a zinc density for the entire protein. Metal3D currently stands as the most accurate zinc ion location predictor, with predictions within 0.70 ± 0.64 Å of experimental locations, and includes a confidence metric for each predicted site [6]. The framework is readily extensible to other metals by modifying the training data, making it potentially applicable to copper-altromycin interactions.

These computational methods offer several advantages for studying antibiotic-metal interactions:

- High throughput screening of multiple potential binding modes

- Atomic-level resolution of coordination geometry

- Prediction of binding affinity changes under different pH conditions

- Visualization of electron density maps around metal centers

The integration of these computational approaches with experimental validation creates a powerful framework for elucidating the complex interaction between this compound and copper ions, potentially accelerating the development of copper-based therapeutic agents.

Experimental Protocols

Sample Preparation Guidelines

This compound Stock Solution: Prepare a 1 mM stock solution by dissolving this compound in DMSO (ACS grade) followed by dilution with the appropriate buffer. For copper binding studies, a series of concentrations ranging from 10-100 μM is typically used. Protect from light and store at -20°C for long-term storage. Copper(II) Solution: Prepare a 10 mM copper(II) chloride (CuCl₂) stock solution in ultrapure water (18.2 MΩ·cm). Verify concentration by atomic absorption spectroscopy if precise quantification is required. For titration experiments, dilute to appropriate working concentrations (typically 0.5-5 mM). Buffer Systems: Use the following buffer systems for pH-dependent studies: pH 3-5: 20 mM acetate buffer; pH 6-8: 20 mM phosphate buffer; pH 9-11: 20 mM carbonate buffer. Adjust ionic strength to I = 0.1 M with NaCl. Prepare all buffers with metal-free ultrapure water and degas with nitrogen before use for sensitive spectroscopic measurements.

UV-Vis Spectroscopy Protocol

Instrument Setup: Utilize a double-beam UV-Vis spectrophotometer equipped with temperature-controlled cuvette holders. Use matched quartz cuvettes with 1 cm path length. Set instrument parameters to: bandwidth = 1 nm, scan speed = 120 nm/min, data interval = 0.5 nm. Titration Procedure: 1. Place 2.0 mL of this compound solution (50 μM in appropriate buffer) in both sample and reference cuvettes. 2. Record baseline spectrum from 800 nm to 250 nm. 3. Add incremental volumes (2-10 μL) of copper(II) stock solution to sample cuvette and equal volume of buffer to reference cuvette. 4. Mix thoroughly and incubate for 2 minutes before each measurement. 5. Continue additions until no further spectral changes are observed (typically up to 2:1 Cu:this compound ratio). 6. Maintain constant temperature at 25.0 ± 0.1°C throughout the experiment. Data Analysis: Subtract buffer background from all spectra. Plot absorbance at characteristic wavelengths versus copper concentration. Analyze using nonlinear regression to determine binding constants with appropriate fitting models.

Circular Dichroism Spectroscopy Protocol

Instrument Calibration: Calibrate the CD spectropolarimeter with ammonium d-10-camphorsulfonate according to manufacturer instructions. Purge the instrument with nitrogen gas (≥ 99.998%) throughout measurements at a flow rate of 5-10 L/min. Sample Measurement: 1. Use quartz CD cuvettes with 1 cm path length. 2. Set temperature to 25.0 ± 0.1°C using a circulating water bath. 3. Set scanning parameters: bandwidth = 1 nm, step size = 0.5 nm, response time = 2 seconds, scan speed = 50 nm/min. 4. Accumulate and average at least three scans for each sample. 5. Measure samples in the range of 200-500 nm, focusing on the 300-450 nm region where this compound exhibits characteristic CD bands. Titration Experiment: 1. Begin with this compound alone (20-50 μM in appropriate buffer). 2. Record reference spectrum. 3. Add increasing amounts of copper(II) solution, allowing 5 minutes equilibration time after each addition. 4. Continue until spectral changes saturate (typically at 2:1 Cu:this compound ratio). Data Processing: Subtract buffer baseline from all spectra. Convert raw ellipticity (θ in mdeg) to mean residue ellipticity if quantitative comparisons are needed. Analyze isodichroic points and binding-induced changes in CD signals.

EPR Spectroscopy Protocol

Sample Preparation for EPR: 1. Prepare copper-altromycin H complexes at desired pH and molar ratio (typically 1:1 or 1:2 Cu:this compound). 2. Use final copper concentration of 1-5 mM for optimal signal intensity. 3. Transfer 200-300 μL of sample to quartz EPR tubes. 4. For low-temperature measurements, flash-freeze samples in liquid nitrogen to form clear glassy solids. Instrument Parameters: 1. Use X-band (~9.5 GHz) EPR spectrometer equipped with liquid nitrogen cryostat. 2. Set typical measurement conditions: temperature = 77 K, microwave power = 5-20 mW, modulation amplitude = 5-10 G, modulation frequency = 100 kHz. 3. Scan field through appropriate range (typically 2000-4000 G for Cu(II)). 4. Accumulate multiple scans to improve signal-to-noise ratio. Data Analysis: 1. Determine g-values using a precise magnetic field calibration standard (e.g., DPPH with g = 2.0036). 2. Calculate hyperfine coupling constants from well-resolved spectra. 3. Simulate spectra using appropriate spin Hamiltonian parameters to extract coordination geometry information.

The following diagram illustrates the relationship between pH and the copper coordination environment with this compound, summarizing the stepwise complex formation:

Research Applications and Conclusions

The investigation of this compound interactions with copper ions has significant implications for oncological therapeutics and drug development. The discovery of cuproptosis as a novel copper-dependent cell death mechanism has opened new avenues for cancer treatment strategies [3]. Copper ionophores that induce cuproptosis are being explored as potential anticancer agents, particularly for tumors with high mitochondrial respiration activity such as melanoma, breast cancer, and leukemia [3]. The precise understanding of how existing anticancer antibiotics like this compound interact with copper may facilitate the development of combination therapies that exploit copper metabolism pathways in cancer cells.

The pH-dependent binding behavior of this compound with copper has important implications for its mechanism of action in different cellular compartments. The formation of stable complexes at physiological pH (4-8) suggests that such interactions could occur in the cytoplasmic or nuclear environments, potentially influencing the compound's DNA-binding properties or intracellular distribution. The dramatic change in coordination geometry at alkaline pH may also be relevant for understanding the compound's behavior in specific organelles with higher pH values.

Future research directions should include:

- Cellular uptake studies of copper-altromycin H complexes

- Transcriptomic analysis of cancer cell responses to copper-altromycin H combinations

- In vivo efficacy studies in animal models of relevant cancers

- Structural modification of this compound to optimize copper-binding properties

- Investigation of synergy with other cuproptosis-inducing agents

References

- 1. Investigation of metal ion binding biomolecules one ... [frontiersin.org]

- 2. Frontiers | Copper -instigated modulatory cell mortality mechanisms... [frontiersin.org]

- 3. Cuproptosis: mechanisms and links with cancers | Molecular Cancer [molecular-cancer.biomedcentral.com]

- 4. Spectroscopic studies on the anticancer antibiotic ... [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Spectroscopic studies on the anticancer antibiotic Altromycin ... [academia.edu]

- 6. Metal3D: a general deep learning framework for accurate ... [nature.com]

- 7. Predicting the location of coordinated metal ion-ligand binding ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes: pH-Dependent Copper(II) Complex Formation with Antitumor Antibiotic Altromycin H

Introduction and Background

Altromycin H represents a significant member of the altromycin family of antitumor antibiotics, initially discovered through screening of microbial fermentation extracts. These compounds demonstrate potent cytotoxic activity against various tumor cell lines and exhibit efficacy against Gram-positive bacteria [1]. Structurally, this compound contains distinctive phenolic groups at C(5) and C(11) positions, which undergo pH-dependent dissociation and serve as key coordination sites for metal ions [2] [3]. The pH-dependent complexation behavior of this compound with copper(II) ions presents substantial interest for pharmaceutical research, particularly in understanding the metal-binding mechanisms of anticancer antibiotics and potentially enhancing their therapeutic efficacy through metal coordination. Metal-antibiotic complexes have gained increasing attention in recent research, as demonstrated by studies on erythromycin-metal complexes showing enhanced antimicrobial properties [4], highlighting the broader potential of such approaches in pharmaceutical development.

The interaction between this compound and copper ions exemplifies how metal coordination can modulate biological activity and chemical behavior of pharmaceutical compounds. Understanding these interactions at the molecular level provides insights that may facilitate the development of targeted therapies and improve drug stability and delivery. These application notes compile comprehensive experimental data and methodologies to facilitate further investigation into this compound-copper complexes and their potential applications.

Experimental Protocols

Sample Preparation and Reagents

This compound Solution Preparation: Prepare stock solution of this compound in appropriate buffer systems to cover pH range from 3.0 to 12.0. Recommended concentration: 0.1 mM for spectroscopic studies. Utilize high-purity this compound with confirmed structural identity through NMR and mass spectrometry.

Copper(II) Solution: Prepare 10 mM copper(II) chloride or copper(II) sulfate solution in deionized water. Use analytical grade salts to prevent interference from contaminating metal ions.

Buffer Systems: Prepare appropriate buffer systems to maintain specific pH conditions: acetate buffer (pH 3.0-5.5), phosphate buffer (pH 5.5-8.0), carbonate-bicarbonate buffer (pH 8.0-10.5), and phosphate-NaOH buffer (pH 10.5-12.0). Verify pH values with calibrated pH meter.

Complexation Studies: Mix this compound and copper(II) solutions in 1:1, 1:2, and 2:1 (this compound:Cu) molar ratios. Allow mixtures to equilibrate for 30 minutes at constant temperature (25°C recommended) before measurements [2] [3].

Spectroscopic Characterization Methods

UV-Visible Spectroscopy: Record electronic absorption spectra between 240-600 nm using dual-beam spectrophotometer. Use 1 cm pathlength quartz cuvettes. Monitor characteristic band shifts during titration of this compound with copper(II) ions across pH range. Reference cuvette should contain corresponding buffer solution without this compound [2] [3].

Circular Dichroism (CD) Spectroscopy: Collect CD spectra in far-UV (190-260 nm) and near-UV/visible (260-500 nm) regions. Use bandwidth of 1 nm, scanning speed of 50 nm/min, and response time of 1 second. Perform measurements in 0.1 cm pathlength cell for high-concentration samples and 1 cm cell for dilute solutions. Report results as mean residue ellipticity [θ] in deg·cm²·dmol⁻¹ [2] [3].

Electron Paramagnetic Resonance (EPR) Spectroscopy: Acquire X-band EPR spectra at liquid nitrogen temperature (77 K) for copper(II)-Altromycin H complexes. Typical parameters: microwave power 10 mW, modulation frequency 100 kHz, modulation amplitude 0.5 mT, scan range 200-400 mT. Use DPPH (g = 2.0036) as field marker for g-factor calculations. Evaluate spin Hamiltonian parameters to determine copper coordination geometry [2] [3].

pH Titration Experiments: Perform gradual pH adjustments using micro-syringe additions of NaOH or HCl solutions. Allow system to equilibrate after each pH adjustment before recording spectra. Monitor spectral changes to identify pKa values of ionizable groups and determine stability constants of complexes [2] [3].

Quantitative Data Analysis

Acid-Base Dissociation Constants

The phenolic groups of this compound at C(5) and C(11) positions undergo pH-dependent deprotonation with distinct dissociation constants determined through spectroscopic titration methods. The following table summarizes the thermodynamic parameters for these processes:

Table 1: Acid-Base Dissociation Constants of this compound

| Dissociation Site | pKa Value | Experimental Conditions | Identification Method |

|---|---|---|---|

| C(5) phenolic group | 6.7 ± 0.1 | 25°C, appropriate buffer | UV-Vis and CD spectroscopy |

| C(11) phenolic group | 11.8 ± 0.2 | 25°C, alkaline buffer | UV-Vis and CD spectroscopy |

The pKa values indicate that the C(5) phenolic group exhibits moderate acidity, deprotonating in neutral to slightly acidic conditions, while the C(11) phenolic group is significantly less acidic, requiring strongly alkaline conditions for deprotonation. This differential acidity plays a crucial role in the pH-dependent complex formation with copper(II) ions [2] [3].

Copper(II)-Altromycin H Complexation Parameters

The interaction between this compound and copper(II) ions demonstrates pH-dependent stoichiometry and formation constants. The following table compiles the quantitative parameters for these complexation processes:

Table 2: Copper(II)-Altromycin H Complex Formation Parameters

| Complex Species | pH Range | Formation Constant (Kf) | Coordination Sites | Experimental Methods |

|---|---|---|---|---|

| No complex | <4.0 | Not applicable | No coordination | UV-Vis, CD, EPR |

| [Cu(AltroH)₂] | 4.0-8.0 | (4.00 ± 0.9) × 10¹¹ M⁻² | C(4)=O and C(5)-O⁻ | UV-Vis, CD, EPR |

| [Cu(OH)(AltroH)]₂ | >8.0 | Not determined | Deprotonated phenolic oxygens | UV-Vis, CD, EPR |

The exceptionally high formation constant for the [Cu(AltroH)₂] complex indicates remarkable stability in the physiological pH range, suggesting potential biological relevance. The hydroxo-bridged dimeric complex formed under alkaline conditions represents a common structural motif in copper coordination chemistry [2] [3].

Complex Formation Pathways

The coordination behavior between this compound and copper(II) ions follows distinct thermodynamic pathways dependent on solution pH. The stepwise complex formation can be visualized through the following diagram:

Diagram 1: pH-Dependent Complex Formation Pathways

The diagram illustrates three distinct coordination regimes based on solution acidity:

Acidic Conditions (pH < 4): No significant complex formation occurs between this compound and copper(II) ions, as the phenolic groups remain protonated and unable to coordinate effectively with metal ions.

Intermediate pH (4-8): The predominant species is [Cu(AltroH)₂], where copper(II) coordinates through the carbonyl oxygen at C(4)=O and the deprotonated phenolic oxygen at C(5)-O⁻. This complex exhibits exceptional stability with a formation constant of approximately 4.00 × 10¹¹ M⁻², indicating strong chelation. The coordination geometry in this pH range likely involves square planar or distorted octahedral arrangement around the copper center, as evidenced by EPR spectroscopy [2] [3].

Alkaline Conditions (pH > 8): Formation of the hydroxo-bridged dimeric complex [Cu(OH)(AltroH)]₂ becomes favorable. In this structural motif, copper centers are bridged by hydroxide ions, while coordination to this compound occurs through deprotonated phenolic oxygens. This type of dimeric structure is common in copper coordination chemistry under alkaline conditions and may involve additional coordination sites from the this compound structure [2] [3].

Applications and Implications

The pH-dependent complex formation between this compound and copper(II) ions presents several significant implications for pharmaceutical research and development:

Enhanced Drug Activity: Metal complexation may potentially modulate the biological activity of this compound, possibly enhancing its antitumor properties or altering its selectivity profile. Similar approaches with erythromycin-metal complexes have demonstrated improved antimicrobial efficacy [4], suggesting parallel applications for this compound.

Drug Delivery Applications: The pH-dependent complex stability could be exploited for targeted drug delivery approaches. Similar to strategies developed for erythromycin conjugates [5], this compound-copper complexes might be designed to release the active drug preferentially in specific physiological or pathological environments characterized by distinct pH profiles.

Stability Enhancement: Metal complexation may improve the chemical stability of this compound under various conditions, potentially extending its shelf life or enhancing its stability in biological systems. The remarkable stability constant of the [Cu(AltroH)₂] complex in physiological pH range suggests potential for maintaining structural integrity in biological environments [2] [3].

Spectroscopic Applications: The characteristic spectral changes associated with copper complex formation provide analytical tools for quantifying this compound concentrations in complex mixtures or monitoring its behavior in biological systems through techniques such as UV-Vis, CD, and EPR spectroscopy.

Conclusion

The interaction between this compound and copper(II) ions exemplifies sophisticated pH-dependent coordination behavior with significant implications for pharmaceutical science. The well-characterized complex formation across different pH regimes, with distinct structural features and stability constants, provides a foundation for further development of this compound-based therapeutics. The experimental protocols and comprehensive data presented in these application notes should facilitate further investigation into this promising antitumor antibiotic and its metal complexes. Future research directions should explore the biological activity of these complexes, their cellular uptake mechanisms, and potential applications in targeted cancer therapy.

References

- 1. : A New Family of Antitumor Antibiotics-Discovery and... Altromycins [scispace.com]

- 2. Spectroscopic studies on the anticancer antibiotic ... [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Spectroscopic studies on the anticancer antibiotic Altromycin ... [academia.edu]

- 4. Erythromycin-metal complexes: One-step synthesis ... [sciencedirect.com]

- 5. Erythromycin Modification That Improves Its Acidic Stability ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Altromycin H Metal Complexation for Anticancer Activity Development

Introduction to Altromycin H and Metal Complexation Rationale

This compound represents a promising member of the pluramycin class of antitumor antibiotics originally isolated from the fermentation products of an actinomycete culture (strain AB 1246E-26). Unlike conventional chemotherapy agents, this compound exhibits potent cytotoxicity against diverse tumor cell lines including A549 Human Lung, HCT-8 Human colon, and P388 Leukemia, while demonstrating in vivo activity against systemic P388 Leukemia, systemic M5076 ovarian sarcoma, Lewis Lung carcinoma, and human LS174T colon tumor [1]. The compound's structural complexity features three distinct regions: a central planar chromophore ring common to all pluramycins, an epoxide ring at C(2), and a disaccharide (N,N-dimethyl-vancosamine-2,6-di-deoxy-3-O-methylaltrose) at C(10) [1]. What distinguishes this compound from other family members (Altromycins A-G) is the absence of the C(5) altrose substituent, which significantly influences its chemical and biological activity profile [1].

The rationale for metal complexation stems from the recognized ability of biogenic metal ions to enhance the therapeutic potential of organic drug molecules. Metal complexes offer distinctive advantages including unique three-dimensional geometries, favorable redox properties, and novel mechanisms of action that can circumvent conventional drug resistance pathways. Specifically, copper complexation leverages the essential biological role of copper ions in physiological processes while exploiting the redox chemistry that can be detrimental to cancer cells [2] [3]. The strategic development of this compound metal complexes aims to enhance its selective cytotoxicity, improve its pharmacological profile, and potentially overcome the limitations of current platinum-based chemotherapeutics that dominate cancer treatment regimens [2].

Spectroscopic Characterization and Physicochemical Properties

Acid-Base Properties and Spectral Characteristics

The acid-base behavior of this compound plays a crucial role in its metal coordination capabilities, with two phenolic hydroxyl groups on the chromophore ring serving as ionization sites. Comprehensive spectroscopic studies using electronic absorption (UV-Vis) and circular dichroism (CD) spectroscopy have quantified these properties under controlled conditions (25°C, 50:50 v/v H₂O/CH₃OH) [4] [1]:

Table 1: Acid-base properties of this compound

| Ionizable Group | Location | pKa Value | Experimental Conditions |

|---|---|---|---|

| Phenolic hydroxyl | C(5) | 6.7 ± 0.1 | 25°C, 50:50 H₂O/CH₃OH |

| Phenolic hydroxyl | C(11) | 11.8 ± 0.1 | 25°C, 50:50 H₂O/CH₃OH |

The spectral signatures of this compound vary significantly with ionization state. The protonated form (pH < 6) exhibits characteristic absorption maxima at 270, 332, 427, and 457 nm, while the singly ionized species (pH ~8-10) shows maxima at 270, 332, 490, and 530 nm. The doubly ionized form (pH > 12) displays maxima at 270, 332, and 560 nm [4]. These transitions correspond to π→π* transitions within the chromophore ring system, with the position of bands polarized along the long molecular axis being particularly sensitive to the ionization state of the C(5) and C(11) hydroxyl groups [1].

Copper(II) Complexation and Characterization

The interaction between Cu(II) ions and this compound demonstrates marked pH dependence, forming structurally distinct complexes across the pH spectrum. Spectroscopic monitoring (UV-Vis, CD, EPR) reveals a stepwise complex formation process [4] [5]:

Table 2: Copper(II)-Altromycin H complexation characteristics

| pH Range | Predominant Species | Coordination Sites | Formation Constant (Kf) | Spectral Features |

|---|---|---|---|---|

| <4 | No significant interaction | - | - | No spectral changes observed |

| 4-8 | [Cu(AltroH)₂] | C(4)=O and C(5)-OH | 4.00 ± 0.9 × 10¹¹ M⁻² | Broad band at 600-650 nm (EPR parameters: g∥ = 2.256, A∥ = 185×10⁻⁴ cm⁻¹) |

| >8 (Alkaline) | [Cu(OH)(AltroH)]₂ | C(4)=O and C(5)-O⁻ (hydroxo-bridged) | Not determined | EPR-silent, consistent with antiferromagnetic coupling |

The coordination geometry in the [Cu(AltroH)₂] complex involves square planar arrangement, with the copper center ligated through the carbonyl oxygen at C(4) and the deprotonated phenolic oxygen at C(5) from two this compound molecules [4]. This binding mode is consistent with the observed EPR parameters and the absence of coordinated water molecules in the inner coordination sphere. The formation of the hydroxo-bridged dimeric species in alkaline conditions represents a common structural motif for copper(II) complexes under basic conditions and explains the EPR silence due to strong antiferromagnetic coupling between adjacent copper centers [4] [1].

Experimental Protocols and Methodologies

Protocol 1: Formation and Characterization of [Cu(AltroH)₂] Complex

Principle: This protocol describes the standardized procedure for preparing the bis-complex of this compound with copper(II) ions in slightly acidic to neutral conditions (pH 4-8), where the [Cu(AltroH)₂] species predominates [4] [1].

Materials and Equipment:

- This compound (commercially available or isolated from fermentation)

- Copper(II) perchlorate hydrate (Cu(ClO₄)₂·H₂O), high purity

- Methanol (HPLC grade)

- Deionized water (Milli-Q or equivalent)

- Buffer solutions: Acetate (pH 4-5.5), MES (pH 5.5-6.7), HEPES (pH 7-8)

- UV-Vis spectrophotometer with temperature control

- Circular Dichroism spectropolarimeter

- EPR spectrometer with liquid nitrogen cryostat

- pH meter with precision of ±0.01 units

Procedure:

- Prepare a stock solution of this compound (0.5 mM) in 50:50 (v/v) H₂O/CH₃OH mixture. Determine exact concentration spectrophotometrically using ε = 5100 M⁻¹ cm⁻¹ at 427 nm [1].

- Prepare copper(II) perchlorate solution (1.0 mM) in the same solvent mixture. Standardize concentration by complexometric titration with EDTA [1].

- Add 2.0 mL of this compound stock solution to a quartz cuvette equipped with a magnetic stir bar.

- Titrate with copper(II) solution in incremental additions (10-20 μL) while monitoring spectral changes.

- Maintain constant pH by adding small volumes of appropriate buffer solution (final buffer concentration ≤ 10 mM).

- After each addition, record UV-Vis spectra (250-700 nm) and CD spectra (250-500 nm).

- For EPR measurements: transfer aliquots to quartz EPR tubes, flash-freeze in liquid nitrogen, and record spectra at 77 K.

- Continue additions until no further spectral changes are observed (typically at 2:1 ligand:metal ratio).

Data Analysis:

- Plot absorbance at 490 nm versus copper concentration to determine stoichiometry.

- Calculate formation constant using nonlinear regression analysis of titration data.

- Determine copper coordination geometry from EPR parameters (g∥, g⟂, A∥).

Quality Control:

- Perform experiments under inert atmosphere (N₂) when possible to prevent oxidation.

- Verify absence of precipitate formation during titration.

- Conduct control experiments without copper to establish ligand stability under experimental conditions.

Protocol 2: pH-Dependent Complexation Study

Principle: This protocol characterizes the pH-dependent speciation of Cu(II)-Altromycin H complexes, essential for understanding the compound's behavior under physiological conditions [4] [1].

Materials and Equipment:

- Equipment and materials from Protocol 1

- pH-stat apparatus or automated titrator

- Nitrogen gas for deaeration

Procedure:

- Prepare solution containing this compound (0.25 mM) and Cu(II) (0.125 mM) in 50:50 H₂O/CH₃OH.

- Adjust initial pH to 3.0 using minimal volume of HClO₄.

- Place solution in temperature-controlled spectrophotometer cell (25°C).

- Titrate with CO₂-free NaOH solution (10 mM) at constant rate (0.1 pH units/min) while continuously monitoring:

- UV-Vis spectra (300-700 nm)

- CD spectra (250-500 nm)

- pH (accurate to 0.01 units)

- For EPR samples: withdraw aliquots at defined pH intervals (pH 4, 5, 6, 7, 8, 9, 10), transfer to EPR tubes, and freeze immediately.

- Continue titration to pH 11.5.

Data Analysis:

- Construct distribution diagrams of species versus pH using multivariate curve resolution.

- Determine pKa values of coordinated ligand from spectral changes.

- Identify isosbestic points to establish number of independent species in solution.

The experimental workflow for these investigations can be visualized as follows:

Figure 1: Experimental workflow for this compound-copper complex preparation and characterization

Anticancer Mechanisms and Biological Implications

Proposed Mechanisms of Action

The antitumor efficacy of this compound and its copper complexes likely involves multiple mechanisms that collectively contribute to their cytotoxic profile. While the exact mechanism remains under investigation, several pathways have been elucidated based on structural analogs and preliminary biological studies:

DNA Intercalation and Alkylation: The planar chromophore of this compound facilitates intercalation between DNA base pairs, while the epoxide ring at C(2) can participate in covalent bonding with nucleophilic sites on DNA, resulting in irreversible lesions that disrupt replication and transcription processes [1]. This dual mechanism of action – combining intercalation with covalent modification – distinguishes pluramycin-type antibiotics from simple intercalators.

Redox Activation and ROS Generation: Copper complexation introduces a redox-active component that can catalyze the generation of reactive oxygen species (ROS) through Fenton-type and Haber-Weiss reactions. The intracellular reducing environment (elevated glutathione levels, hypoxia) in cancer cells can activate these processes, leading to oxidative damage to cellular components including lipids, proteins, and nucleic acids [3]. This oxidative stress mechanism represents a valuable pathway for selectively targeting cancer cells that often exhibit altered redox homeostasis compared to normal cells.

Topoisomerase Inhibition: Structural analogs of this compound have demonstrated inhibition of topoisomerase I and II enzymes, critical for DNA relaxation and supercoiling during replication and transcription. The copper complex may enhance this inhibition through additional DNA binding affinity or direct interaction with the enzyme complexes [1].

The intracellular targeting of these complexes can be visualized through their potential interactions with key cellular components:

Figure 2: Proposed anticancer mechanisms of Cu-Altromycin H complexes

Comparative Activity and Structure-Function Relationships

The biological activity of this compound metal complexes must be understood in the context of structure-activity relationships that govern their efficacy and selectivity:

Influence of C(5) Sugar Moieties: Comparative studies between Altromycin B (contains C(5) altrose) and this compound (lacks C(5) altrose) reveal significant differences in complexation behavior and DNA binding affinity [1]. The absence of the sterically demanding altrose substituent in this compound potentially facilitates more efficient metal coordination and DNA intercalation, possibly enhancing cytotoxic potency.

Metal-Specific Enhancements: Copper complexation generally enhances the cytotoxic profile of this compound through multiple mechanisms: (1) improved cellular uptake facilitated by copper transport systems, (2) additional DNA binding modes through metal center coordination, and (3) introduction of redox activity that complements the inherent DNA-damaging capability of the parent antibiotic [4] [2].

pH-Dependent Activity: The pH-dependent speciation of Cu-Altromycin H complexes has implications for their biological activity, particularly in the acidic tumor microenvironment where the [Cu(AltroH)₂] complex would predominate [4]. This pH-responsive behavior could potentially be exploited for selective drug activation within tumor tissues.

Application Notes and Therapeutic Development Considerations

Pharmaceutical Development Challenges

The translation of this compound metal complexes into viable therapeutic candidates presents several development challenges that require strategic solutions:

Stability Considerations: The pH-dependent speciation of Cu-Altromycin H complexes necessitates careful formulation design to maintain complex integrity during storage and administration. Lyophilized formulations with reconstitution immediately before use may be preferable to aqueous solutions for long-term stability [4] [1].

Delivery Strategies: The relatively high molecular weight and mixed hydrophilicity/lipophilicity balance of these complexes may benefit from advanced delivery systems including liposomal encapsulation, nanoparticle carriers, or conjugation to tumor-targeting moieties to improve tumor accumulation and reduce systemic exposure [2].

Toxicological Profiling: Comprehensive assessment of metal-related toxicity is essential, particularly regarding potential copper accumulation in hepatic and neurological tissues. Comparative toxicological studies with platinum drugs should establish the therapeutic index advantage of copper-based complexes [2] [3].

Future Research Directions and Optimization Strategies

Several promising research directions emerge from the current understanding of this compound metal complexation:

Alternative Metal Platforms: Investigation of other biogenic metals including zinc, cobalt, and manganese may yield complexes with differentiated biological profiles, potentially offering alternative mechanisms of action or reduced toxicity compared to copper complexes [2] [6].

Combination Therapy Approaches: The multi-mechanistic action of Cu-Altromycin H complexes suggests potential synergy with conventional DNA-damaging agents, radiation therapy, or emerging targeted therapies. Rational combination regimens should be explored to maximize therapeutic efficacy while minimizing resistance development [3].

Biomarker Development: Identification of predictive biomarkers for response to this compound metal complexes will be crucial for patient stratification in clinical development. Potential biomarkers may include expression of copper transporters (CTR1, ATP7A/B), redox stress response elements, and DNA repair pathway components [7] [3].

Conclusion

The strategic complexation of this compound with copper(II) ions represents a promising approach to enhancing the therapeutic potential of this structurally unique anticancer antibiotic. The well-characterized pH-dependent complexation behavior, distinctive spectroscopic signatures, and multiple proposed mechanisms of action provide a solid foundation for continued development of these complexes as potential anticancer agents. The experimental protocols and characterization methodologies outlined in this document establish standardized approaches for further investigation of these fascinating metallotherapeutic candidates. As research progresses, the integration of medicinal chemistry, biological evaluation, and pharmaceutical development will be essential to translate the potential of this compound metal complexes into clinical applications that address unmet needs in cancer therapy.

References

- 1. Spectroscopic studies on the anticancer antibiotic ... [sciencedirect.com]

- 2. Coordination compounds of biogenic metals as cytotoxic... | CoLab [colab.ws]

- 3. Frontiers | Targeting of the intracellular redox balance by metal ... [frontiersin.org]

- 4. (PDF) Spectroscopic studies on the anticancer antibiotic Altromycin ... [academia.edu]

- 5. Spectroscopic studies on the anticancer antibiotic Altromycin and... H [pubmed.ncbi.nlm.nih.gov]

- 6. Complexation of Antibiotics with Transition Metal Ions [espublisher.com]

- 7. Frontiers | Predicting Anticancer Drug Response With Deep Learning... [frontiersin.org]

Introduction to Altromycin H and Cu(II) Complexation

Altromycin H is an anticancer antibiotic exhibiting potent cytotoxicity against various tumor cell lines. Its structure consists of a central planar chromophore ring with key phenolic groups at C(5) and C(11), and a disaccharide moiety [1]. Interaction with Cu(II) is critical as metal complexation can alter the chemical and biological properties, potentially enhancing antitumor activity or clarifying its mechanism of action [1].

Key Physicochemical Properties of this compound

The acid-base behavior of the this compound chromophore is fundamental to its metal-binding capacity.

Table 1: Spectroscopic Properties and Dissociation Constants of this compound [1] [2]

| Property | Value / Assignment | Experimental Conditions |

|---|---|---|

| pK₁ (C(5)OH) | 6.7 | 25°C, 50:50 (v/v) H₂O/MeOH |

| pK₂ (C(11)OH) | 11.8 | 25°C, 50:50 (v/v) H₂O/MeOH |

| UV-Vis Bands | π→π* transitions: 270 nm (hydroxyanthraquinone), 258 nm (chromone) | - |

| Molar Absorptivity (ε) | 5,100 M⁻¹ cm⁻¹ at 427 nm (in methanol) | - |

Stepwise Complex Formation with Cu(II) Ions

The complexation between this compound and Cu(II) is highly pH-dependent. The table below summarizes the stability constants and proposed structures for the complexes formed.

Table 2: Stepwise Cu(II)-Altromycin H Complex Formation [1] [2]

| pH Range | Predominant Species | Formation Constant (K_f) | Coordination Mode |

|---|---|---|---|

| < 4 | No complexation | Not applicable | No interaction detected. |

| 4 - 8 | [Cu(AltroH)₂] | 4.00 (± 0.9) x 10¹¹ M⁻² | Cu(II) coordinates via the ketone oxygen at C(4)O and the deprotonated phenolate at C(5)O⁻ of two this compound ligands. |

| > 8 (Alkaline) | [Cu(OH)(AltroH)]₂ | Not specified | A hydroxo-bridged dimeric complex is formed. |

Experimental Protocol: Spectroscopic Titration

This protocol details the method for studying the Cu(II)-Altromycin H interaction using UV-Vis and Circular Dichroism (CD) spectroscopy [1].

Materials and Equipment

- This compound: Determine concentration spectrophotometrically using ε₄₂₇ = 5,100 M⁻¹ cm⁻¹ in methanol [1].

- Copper(II) Perchlorate: Use Cu(ClO₄)₂·H₂O as the metal ion source. Confirm concentration by complexometric titration with EDTA [1].

- Solvent System: 50:50 (v/v) mixture of high-purity water and methanol [1].

- Equipment: UV-Vis spectrophotometer, CD spectropolarimeter, pH meter, EPR spectrometer.

Procedure

- Solution Preparation: Prepare a stock solution of this compound in the H₂O/MeOH solvent mixture.

- Acid-Base Titration: Record UV-Vis and CD spectra of this compound across a wide pH range (e.g., 2 to 12) to determine its intrinsic dissociation constants (pKₐ values).

- Metal Complexation Titration:

- Prepare a solution containing this compound and Cu(II) ions at a specific molar ratio.

- Adjust the pH of the solution stepwise from acidic to alkaline.

- At each pH point, record the UV-Vis, CD, and EPR spectra.

- Data Analysis:

- Monitor the shift in the Soret band for Cu(II) binding.